Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate typically involves the reaction of ethyl acetoacetate, urea, and an appropriate aldehyde under acidic conditions. The reaction is usually carried out in ethanol with a few drops of concentrated hydrochloric acid, and the mixture is heated to reflux for several hours . The product is then isolated by standard workup procedures, including extraction and purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable base or catalyst.
Major Products Formed
Substitution: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
Scientific Research Applications
Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial activities. This compound can be used as a building block for the synthesis of novel pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Mechanism of Action
The mechanism of action of ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, pyrimidine derivatives have been shown to inhibit enzymes involved in nucleotide synthesis and DNA replication . The compound may also interact with receptors or proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-dichloropyrimidine-5-carboxylate: Another pyrimidine derivative with similar structural features.
Ethyl 2-methylthio-1,6-dihydropyrimidine-5-carboxylate: A compound with a different substituent at the 2-position but similar core structure.
Uniqueness
Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate is unique due to its specific ethoxy substituent, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and for studying the structure-activity relationships of pyrimidine derivatives.
Biological Activity
Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of dihydropyrimidines, which are known for their diverse biological activities. The compound features an ethoxy group at the 2-position and a carboxylate group at the 5-position, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit specific enzymes involved in nucleic acid synthesis, thereby influencing cell proliferation and survival. Additionally, it has been shown to exhibit neuroprotective and anti-inflammatory properties, making it a candidate for further medicinal development.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies have shown that derivatives of dihydropyrimidines possess activity against both Gram-positive and Gram-negative bacteria. For instance, modifications in the structure can enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Potential
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic effects against human leukemia cells by modulating apoptotic pathways through the expression of key proteins such as Bax and Bcl-2 .
Neuroprotective Effects
The neuroprotective effects of this compound have been explored in various models of neurodegeneration. It is believed to exert these effects by reducing oxidative stress and inflammation in neuronal cells .
Case Studies
- Antibacterial Activity Study : A study evaluated the antibacterial activity of various dihydropyrimidine derivatives against multiple bacterial strains. This compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cytotoxicity Evaluation : In a study focusing on cancer cell lines, derivatives similar to this compound were tested for cytotoxicity. Results indicated that certain modifications could enhance their effectiveness against specific cancer types, suggesting a structure-activity relationship that warrants further exploration .
- Neuroprotection Assessment : Research investigating the neuroprotective effects of dihydropyrimidines found that this compound could significantly reduce neuronal cell death induced by oxidative stress in vitro .
Comparative Analysis
Compound Name | Biological Activity | Mechanism |
---|---|---|
This compound | Antimicrobial, Anticancer | Enzyme inhibition |
Ethyl 2-amino-4-hydroxy-pyrimidine | Antimicrobial | Cell wall synthesis inhibition |
Ethyl 4-hydroxy-2-methylpyrimidine | Anticancer | Apoptosis induction |
Properties
CAS No. |
925702-93-8 |
---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-3-13-8(12)7-5-10-9(11-6-7)14-4-2/h5H,3-4,6H2,1-2H3,(H,10,11) |
InChI Key |
UCHRTLSEJOEVRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NCC(=CN1)C(=O)OCC |
Origin of Product |
United States |
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